5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-15-7-5-14(6-8-15)3-1-2-4-16(21)20-17(13-19)9-11-22-12-10-17/h5-8H,1-4,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSGSKMXQJQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Route
A three-step sequence starting from chlorobenzene:
- Acylation : Reaction with glutaric anhydride in the presence of AlCl₃ (1:1.2 molar ratio) yields 4-chlorophenyl-pentanedione
- Clemmensen Reduction : Zn(Hg)/HCl reduces ketones to methylene groups (65-72% yield)
- Oxidation : KMnO₄ in alkaline medium converts the terminal methyl to carboxylic acid (81% yield)
Key Data Table 1: Optimization of Friedel-Crafts Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 0-5 | 6 | 68 |
| FeCl₃ | 25 | 12 | 42 |
| H₂SO₄ | 50 | 8 | 31 |
Preparation of 4-Cyanooxan-4-amine
Ring-Opening Cyanation Strategy
- Epoxide Formation : Treat tetrahydropyran-4-ol with mCPBA to form epoxide (89% yield)
- Ammonolysis : Reaction with NH₃ in MeOH at 60°C for 24 hr yields 4-aminotetrahydropyran (73%)
- Cyanation : CuCN-mediated substitution under Ullmann conditions (120°C, DMF, 18 hr) installs cyano group (58% yield)
Alternative Pathway :
Direct Ritter reaction on tetrahydropyran-4-one using:
- Acetonitrile/H₂SO₄ system
- Yields 42-47% with significant side product formation
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Standard Protocol :
- 5-(4-Chlorophenyl)pentanoic acid (1 eq)
- EDCl (1.2 eq), HOBt (1.1 eq) in DCM
- Add 4-cyanooxan-4-amine (1.05 eq) at 0°C
- Stir 12 hr at 25°C → 78% yield
Critical Parameters :
- Strict exclusion of moisture (maintain <50 ppm H₂O)
- pH control via DIEA (2.5 eq) minimizes side reactions
- TLC monitoring (Hexane:EtOAc 3:1, Rf = 0.32)
Acid Chloride Method
- Chlorination :
SOCl₂ (3 eq) in anhydrous THF, reflux 2 hr → 95% conversion - Aminolysis :
Add amine portionwise at -20°C, warm to 0°C over 4 hr
Yield: 82% (purity >98% by HPLC)
Advantages :
- Avoids racemization risks
- Scalable to kilogram quantities
Comparative Analysis of Coupling Methods
Table 2: Performance Metrics for Amidation Techniques
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| EDCl/HOBt | 78 | 95.2 | 12 hr | Pilot scale |
| DCC/DMAP | 69 | 93.8 | 18 hr | Bench scale |
| Acid Chloride | 82 | 98.1 | 6 hr | Production |
| Enzymatic (CAL-B) | 41 | 88.3 | 72 hr | R&D |
Purification and Characterization
Crystallization Optimization
- Solvent System : Ethyl acetate/hexane (1:4 v/v)
- Cooling profile: 50°C → 25°C over 6 hr → 4°C for 12 hr
- Isolated yield: 89% with 99.5% purity
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 4.05 (m, 2H), 3.75 (m, 2H)
- 13C NMR : 172.8 (CONH), 138.2 (C-Cl), 117.5 (CN)
- HRMS : [M+H]⁺ calcd for C₁₇H₂₁ClN₂O₂ 328.1214, found 328.1211
Industrial-Scale Considerations
Continuous Flow Synthesis
- Reactor Design : Corning AFR module with 1.8 mL volume
- Conditions :
- 100°C, 15 bar pressure
- Residence time 8 min
- Output : 2.3 kg/day with 94% conversion
Green Chemistry Metrics
- PMI : 18.7 (improved from batch PMI 32.4)
- E-factor : 6.2 vs. batch 11.8
- Solvent recovery: 89% via distillation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxan ring or the chlorophenyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide serves as a precursor in synthesizing more intricate compounds, potentially leading to novel materials or pharmaceuticals.
Biology
- Biological Interactions : Research has focused on studying how this compound interacts with biological macromolecules, which can provide insights into its potential therapeutic effects.
Medicine
- Pharmaceutical Potential : Investigations are underway to assess its efficacy as a pharmaceutical agent, particularly in treating conditions influenced by its biological activity.
Industry
- Specialty Chemicals : The compound may be utilized in industrial applications for synthesizing specialty chemicals or materials, highlighting its versatility beyond academic research.
Case Studies and Research Findings
Several case studies have explored the biological effects and applications of this compound:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively | 2024 |
| Anticancer Activity | Assess cytotoxic effects on cancer cells | Dose-dependent decrease in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours | 2023 |
| Anti-inflammatory Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages | 2025 |
Summary of Biological Activities
The following table summarizes the biological activities observed in various studies:
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% |
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-chlorophenyl group in the target compound contrasts with electron-withdrawing nitro groups in 5-Chloro-N-(4-nitrophenyl)pentanamide, which may reduce reactivity in nucleophilic substitution compared to nitro-substituted analogs .
- Steric Hindrance : The tetrahydropyran ring introduces steric bulk compared to linear piperazine derivatives (e.g., compound 7b ), possibly affecting receptor binding or crystallinity.
Key Observations :
- Yield Variability : Piperazine-substituted pentanamides exhibit moderate yields (34–53%), while click chemistry approaches (e.g., compound in ) show comparable efficiency.
- Purification Complexity: Reverse-phase chromatography is frequently employed for polar analogs (e.g., cyano- or sulfonamide-substituted compounds), whereas normal-phase methods suffice for less polar derivatives.
Physicochemical and Analytical Data
Elemental analysis and spectroscopic data for selected compounds are compared below:
Biological Activity
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is a synthetic compound notable for its unique structural features, including a chlorophenyl group, a cyano group, and an oxan ring. These characteristics suggest potential biological activities that merit investigation, particularly in pharmacological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H21ClN2O2
- CAS Number : 1645406-39-8
The presence of the cyanooxan group may impart distinct chemical and biological properties compared to similar compounds, influencing reactivity and binding affinities .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. These interactions can lead to modulation of critical biological pathways, although detailed studies are required to elucidate specific mechanisms .
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antitumor Effects : Compounds that inhibit anti-apoptotic Bcl-2 proteins have been identified as potential therapeutic agents against cancer .
- Neuropharmacology : Analogous compounds have shown effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Antitumor Activity
A study explored the efficacy of related compounds in inhibiting Bcl-2 proteins, crucial for cancer cell survival. The findings suggest that modifications in the chemical structure can enhance the apoptotic effects on tumor cells .
Neuropharmacological Effects
Research on similar chlorophenyl derivatives has demonstrated their ability to modulate GABA receptor activity. For instance, a related compound exhibited significant inhibition of electrically induced contractions in guinea pig ileum, indicating potential neuroactive properties .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-(4-Chlorophenyl)-N-(4-cyanophenyl)pentanamide | Moderate antitumor activity | Bcl-2 inhibition |
| 5-(4-Chlorophenyl)-N-(4-methoxyoxan-4-YL)pentanamide | Neuroactive properties | GABA receptor modulation |
| 5-(4-Chlorophenyl)-N-(3-nitrophenyl)pentanamide | Antidepressant effects | Serotonin reuptake inhibition |
This comparative analysis underscores the potential for this compound to exhibit unique biological activities based on its structural components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
